Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-
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Overview
Description
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including acetylmethylamino, triiodo, and methylaminocarbonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- typically involves multi-step organic reactions. One common approach is the iodination of a benzoic acid derivative, followed by the introduction of acetylmethylamino and methylaminocarbonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triiodo groups to less reactive forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- involves its interaction with molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to changes in their structure and function. Additionally, the amino groups may form hydrogen bonds or ionic interactions with target proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 3-(methylamino)benzoic acid share structural similarities but lack the triiodo and acetylmethylamino groups.
Iodinated compounds: Other iodinated organic compounds, such as iodoform, have similar imaging applications but differ in their chemical structure and reactivity.
Uniqueness
The unique combination of functional groups in Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- imparts distinct chemical and biological properties. The presence of multiple iodine atoms enhances its utility in imaging applications, while the amino groups provide opportunities for further chemical modifications.
Properties
Molecular Formula |
C12H11I3N2O4 |
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Molecular Weight |
627.94 g/mol |
IUPAC Name |
2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)3-17-10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h17H,3H2,1-2H3,(H,16,19)(H,20,21) |
InChI Key |
KBVFQNAAPPYNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origin of Product |
United States |
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